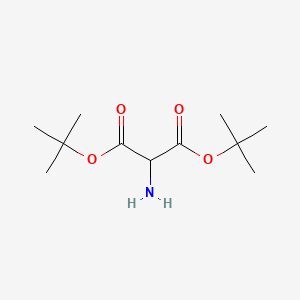
(4E,10Z)-Tetradecadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,10Z)-Tetradecadien-1-ol is a chemical compound characterized by its two double bonds located at the fourth and tenth positions of a fourteen-carbon chain, with the double bonds in the E and Z configurations, respectively. This compound is a type of alcohol and is often found in nature as a component of insect pheromones, particularly in lepidopteran species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E,10Z)-Tetradecadien-1-ol typically involves stereoselective reactions to ensure the correct configuration of the double bonds. One common method includes the use of a Claisen rearrangement, which is highly stereoselective . Another approach involves the use of lithium in liquid ammonia to mediate the synthesis, which has been shown to be effective for producing the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The key to industrial synthesis is maintaining the stereochemical purity of the compound, which is crucial for its effectiveness as a pheromone.
Chemical Reactions Analysis
Types of Reactions: (4E,10Z)-Tetradecadien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The double bonds can be reduced to single bonds under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
(4E,10Z)-Tetradecadien-1-ol is widely used in scientific research due to its role as an insect pheromone. Its applications include:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Employed in studies of insect behavior and communication.
Industry: Used in the formulation of pheromone-based pest control products
Mechanism of Action
The mechanism of action of (4E,10Z)-Tetradecadien-1-ol involves its interaction with specific receptors in insects. These receptors are typically located on the antennae and are highly sensitive to the compound, triggering behavioral responses such as attraction or mating behavior. The molecular targets are usually olfactory receptors that are part of the insect’s sensory system.
Comparison with Similar Compounds
(4E,10Z)-Tetradecadien-1-yl acetate: Another component of insect pheromones with similar structural features but different functional groups.
(Z)-Tetradec-10-enyl acetate: A related compound with a single double bond and an acetate group.
Uniqueness: (4E,10Z)-Tetradecadien-1-ol is unique due to its specific double bond configuration and its role in insect communication. Its stereochemistry is crucial for its biological activity, making it distinct from other similar compounds that may not have the same level of specificity in their interactions with insect receptors.
Properties
IUPAC Name |
(4E,10Z)-tetradeca-4,10-dien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,10-11,15H,2-3,6-9,12-14H2,1H3/b5-4-,11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDIGWNEZAQDPJ-JWPKELMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCC=CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CCCC/C=C/CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)
